molecular formula C21H21N5O4S3 B2568026 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 392294-74-5

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2568026
CAS RN: 392294-74-5
M. Wt: 503.61
InChI Key: QTWAVNBREPXKRE-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21N5O4S3 and its molecular weight is 503.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Design and Synthesis of GyrB Inhibitors : A study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds evaluated, one demonstrated promising activity against all test parameters, highlighting the potential of thiazole derivatives in tuberculosis treatment (V. U. Jeankumar et al., 2013).

  • Antimicrobial Agents : Research on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers revealed significant antimicrobial activity, particularly against Gram-positive strains. This study emphasizes the antimicrobial potency of thiazole and phenylamino compounds (D. Bikobo et al., 2017).

Insecticidal Applications

  • Heterocycles Against Cotton Leafworm : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study contributes to the development of new insecticidal agents based on thiadiazole structures (A. Fadda et al., 2017).

Anticancer Research

  • Anticancer Evaluation of Thiazolyl Derivatives : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against multiple cancer cell lines, with some derivatives showing higher activities than the reference drug. This suggests the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).

Synthesis and Characterization

  • Novel Cyclic Systems in Anticancer Research : Research into the synthesis, crystal structure, and cytotoxic activity of novel [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against various cancer cell lines, highlighting the utility of these compounds in anticancer research (F. Adhami et al., 2014).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S3/c27-18(22-16-6-2-1-3-7-16)14-31-21-25-24-20(32-21)23-19(28)15-8-10-17(11-9-15)33(29,30)26-12-4-5-13-26/h1-3,6-11H,4-5,12-14H2,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWAVNBREPXKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.